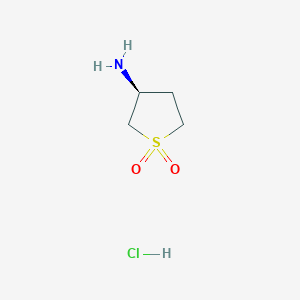

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride

Vue d'ensemble

Description

(S)-3-aminotétrahydrothiophène 1,1-dioxyde chlorhydrate est un composé hétérocyclique contenant des atomes d'azote et de soufre. Il est un dérivé de la thiomorpholine, qui est une structure cyclique à six chaînons avec un atome de soufre et un atome d'azote. Le composé est connu pour ses diverses applications dans différents domaines, notamment la chimie, la biologie et la médecine.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La préparation du (S)-3-aminotétrahydrothiophène 1,1-dioxyde chlorhydrate implique généralement l'oxydation de la thiomorpholine. Une méthode courante utilise le permanganate de potassium comme agent oxydant. La réaction se déroule en ajoutant le permanganate de potassium par portions à une solution de composé protecteur d'amino-thiomorpholine, conduisant à la formation de 1,1-dioxyde de thiomorpholine . Le groupe protecteur d'amino est ensuite éliminé par hydrolyse en conditions acides, généralement en utilisant de l'acide chlorhydrique .

Méthodes de production industrielle

La production industrielle du (S)-3-aminotétrahydrothiophène 1,1-dioxyde chlorhydrate suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des réacteurs à écoulement continu pour garantir des conditions de réaction contrôlées et une gestion efficace de la chaleur .

Analyse Des Réactions Chimiques

Types de réactions

(S)-3-aminotétrahydrothiophène 1,1-dioxyde chlorhydrate subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé davantage pour former des dérivés de sulfone.

Réduction : Les réactions de réduction peuvent convertir le groupe sulfone en sulfure.

Substitution : Des réactions de substitution nucléophile peuvent se produire aux atomes d'azote ou de soufre.

Réactifs et conditions courants

Oxydation : Permanganate de potassium ou peroxyde d'hydrogène en conditions acides ou basiques.

Réduction : Borohydrure de sodium ou hydrure de lithium et d'aluminium dans des solvants anhydres.

Substitution : Halogénures d'alkyle ou chlorures d'acyle en présence d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium.

Principaux produits formés

Oxydation : Dérivés de sulfone.

Réduction : Dérivés de thiomorpholine.

Substitution : Dérivés de thiomorpholine alkylés ou acylés.

Applications de la recherche scientifique

(S)-3-aminotétrahydrothiophène 1,1-dioxyde chlorhydrate a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme élément constitutif pour la synthèse de composés hétérocycliques plus complexes.

Biologie : Étudié pour son potentiel d'inhibiteur d'enzyme en raison de sa similitude structurale avec les substrats naturels.

Médecine : Exploré pour ses effets thérapeutiques potentiels, notamment ses propriétés antimicrobiennes et anticancéreuses.

Mécanisme d'action

Le mécanisme d'action du (S)-3-aminotétrahydrothiophène 1,1-dioxyde chlorhydrate implique son interaction avec des cibles moléculaires spécifiques. Le composé peut inhiber les enzymes en imitant le substrat naturel, bloquant ainsi le site actif. Cette inhibition peut perturber diverses voies biochimiques, conduisant à ses effets biologiques observés .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₄H₁₀ClNO₂S

- Molecular Weight : 171.65 g/mol

- CAS Number : 51642-03-6

- Physical State : Solid

- Melting Point : 208 °C

NRF2 Activation

One of the primary applications of (S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride is its role as a non-electrophilic activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. In a study aimed at optimizing this compound's potency, researchers synthesized various analogs and evaluated their biological activity. The sulfone linkage in the compound was found to be essential for its activity as an activator of antioxidant response elements (ARE) .

Key Findings :

- Structural modifications led to the identification of more potent analogs.

- In silico evaluations indicated favorable drug-likeness properties for advanced analogs, suggesting potential for preclinical development .

Data Table: Structure-Activity Relationship (SAR)

| Compound | Structure | Potency | Comments |

|---|---|---|---|

| Compound 17 | Structure | High | Most efficacious analog identified. |

| Compound 18 | Structure | Moderate | Requires further optimization. |

| Compound 22 | Structure | High | Shows promise for in vivo studies. |

Anti-inflammatory and Immunomodulatory Effects

Research has indicated that derivatives of this compound exhibit anti-inflammatory properties by modulating immune responses. These compounds have been studied for their potential use in treating autoimmune diseases due to their ability to influence RORγt (Retinoic acid receptor-related orphan receptor gamma t) pathways .

Case Study: RORγt Modulation

A recent study characterized various derivatives of tetrahydro-benzothiophene as modulators of RORγt. The findings suggested that these compounds could serve as inverse agonists, potentially leading to new therapeutic strategies for conditions like psoriasis and other inflammatory diseases .

Toxicological Profile

While exploring the therapeutic applications, it is crucial to consider the safety profile of this compound. The compound is classified with several hazard statements including:

Mécanisme D'action

The mechanism of action of (S)-3-aminotetrahydrothiophene 1,1-dioxide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit enzymes by mimicking the natural substrate, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

Composés similaires

Thiomorpholine : Un précurseur du (S)-3-aminotétrahydrothiophène 1,1-dioxyde chlorhydrate, contenant un atome de soufre et un atome d'azote dans un cycle à six chaînons.

1,2,4-benzothiadiazine-1,1-dioxyde : Un composé présentant des caractéristiques structurelles similaires, connu pour ses diverses activités biologiques.

Unicité

(S)-3-aminotétrahydrothiophène 1,1-dioxyde chlorhydrate est unique en raison de sa structure cyclique spécifique et de la présence de groupes fonctionnels amino et sulfone. Cette combinaison lui permet de participer à un large éventail de réactions chimiques et d'interagir avec diverses cibles biologiques, ce qui en fait un composé polyvalent dans la recherche scientifique et les applications industrielles.

Activité Biologique

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride, known by its CAS number 51642-03-6, is a compound featuring a tetrahydrothiophene ring substituted with an amino group and a sulfone group. This unique structure contributes to its diverse biological activities, making it a subject of significant research interest.

- Molecular Formula : C₄H₁₀ClNO₂S

- Molecular Weight : 171.65 g/mol

- Appearance : Solid, soluble in water

The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are essential for its applications in organic synthesis and medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities:

- Antimicrobial Properties : Studies have reported its efficacy against various bacterial strains, suggesting potential applications in treating infections.

- Antioxidant Activity : The compound is recognized for its ability to scavenge free radicals, thus contributing to cellular protection against oxidative stress. It activates the NRF2 pathway, which plays a crucial role in the cellular response to oxidative stress and inflammation .

- Potential Therapeutic Applications : Ongoing research is exploring its use in targeting oxidative stress-related diseases and inflammatory conditions.

The mechanism by which this compound exerts its biological effects primarily involves:

- NRF2 Activation : The compound interacts with molecular targets related to oxidative stress. By activating NRF2-driven transcription, it enhances the expression of antioxidant genes and cytoprotective proteins .

- Interaction with Biological Macromolecules : Preliminary studies suggest that the compound may interact with proteins involved in cellular signaling pathways, although further research is required to elucidate these interactions fully .

Table 1: Summary of Biological Activities

Case Study: NRF2 Activation

A study evaluated the potency of various analogs of this compound in activating the NRF2 pathway. The results indicated that specific modifications to the aminoalkyl moiety significantly enhanced the compound's efficacy without increasing cytotoxicity. For instance, one analog demonstrated a threefold increase in potency compared to the parent compound while maintaining low cytotoxicity levels .

Propriétés

IUPAC Name |

(3S)-1,1-dioxothiolan-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S.ClH/c5-4-1-2-8(6,7)3-4;/h4H,1-3,5H2;1H/t4-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZQMSFXPSKBDY-WCCKRBBISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CS(=O)(=O)C[C@H]1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.